4-(Difluoromethyl)-3-fluoropicolinic acid

Description

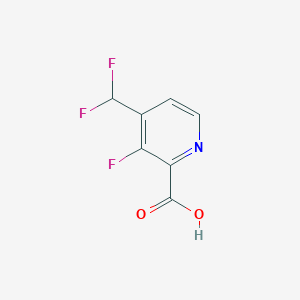

Structure

3D Structure

Properties

Molecular Formula |

C7H4F3NO2 |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4F3NO2/c8-4-3(6(9)10)1-2-11-5(4)7(12)13/h1-2,6H,(H,12,13) |

InChI Key |

OIKJNQJSXSWBQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-(Difluoromethyl)-3-fluoropicolinic acid CAS number 1805307-17-8

Strategic Synthesis and Application in Bioisosteric Drug Design

Executive Summary

In the landscape of modern medicinal and agrochemical chemistry, 4-(difluoromethyl)-3-fluoropicolinic acid (CAS 1805307-17-8) represents a critical "privileged scaffold." Its value lies in the precise installation of the difluoromethyl (CF₂H) group—a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while significantly enhancing metabolic stability.

This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore the synthetic logic , reaction causality , and application protocols required for its effective utilization in high-value discovery programs.

Chemical Profile & Physiochemical Properties[1][2][3][4]

The dual-fluorination pattern (ring fluorine at C3 and side-chain difluoromethyl at C4) creates a unique electronic environment. The C3-fluorine atom exerts a strong ortho-effect, influencing the pKa of the carboxylic acid and the rotational barrier of the C4-substituent.

| Property | Value / Descriptor | Technical Implication |

| CAS Number | 1805307-17-8 | Unique identifier for regulatory filing. |

| Molecular Formula | C₇H₄F₃NO₂ | High F-content increases lipophilicity. |

| Molecular Weight | 191.11 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| Predicted pKa | ~3.5 (Acid) | Acidic strength increased by electron-withdrawing F-atoms. |

| LogP (Predicted) | 1.8 – 2.2 | Optimized for membrane permeability compared to non-fluorinated analogs. |

| H-Bond Donor | CF₂H (Weak) | Acts as a lipophilic H-bond donor, mimicking -OH without metabolic liability. |

Strategic Synthesis: The "Deoxofluorination" Pathway

While various routes exist, the most robust and scalable protocol for research applications involves the deoxofluorination of a formyl precursor . This pathway offers superior regiocontrol compared to radical difluoromethylation methods, which often suffer from isomer mixtures in electron-deficient pyridine rings.

Mechanism & Causality

-

Why Deoxofluorination? Direct fluorination of a methyl group (using F₂ or Selectfluor) is non-selective. Converting a methyl group to an aldehyde followed by treatment with a nucleophilic fluorinating agent (e.g., DAST, Deoxo-Fluor) ensures the CF₂H group is installed exclusively at the C4 position.

-

The C3-Fluoro Effect: The fluorine at position 3 inductively withdraws electron density, making the C4-formyl group more electrophilic and thus more reactive toward the fluorinating agent, enhancing yield.

Step-by-Step Protocol

Phase 1: Precursor Preparation (Methyl 3-fluoro-4-formylpicolinate)

-

Starting Material: Methyl 3-fluoro-4-methylpicolinate.

-

Oxidation: Subject the starting material to radical bromination (NBS, AIBN, CCl₄ reflux) followed by Kornblum oxidation (DMSO/NaHCO₃) or direct SeO₂ oxidation in dioxane.

-

Validation: Monitor disappearance of the methyl singlet (~2.6 ppm) and appearance of the aldehyde proton (~10.1 ppm) via ¹H-NMR.

Phase 2: Deoxofluorination (The Critical Step)

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Conditions: -78°C to Room Temperature (RT).

Protocol:

-

Charge a flame-dried flask with Methyl 3-fluoro-4-formylpicolinate (1.0 eq) and anhydrous DCM under N₂ atmosphere.

-

Cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents elimination side-reactions.

-

Add DAST (2.5 eq) dropwise.

-

Allow the mixture to warm to RT slowly over 4 hours.

-

Quench: Pour carefully into saturated NaHCO₃ solution (gas evolution: CO₂).

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Phase 3: Hydrolysis to Final Acid

-

Dissolve the intermediate ester (Methyl 4-(difluoromethyl)-3-fluoropicolinate, CAS 1804756-78-2) in THF/Water (3:1).

-

Add LiOH (2.0 eq) at 0°C.

-

Stir at RT for 2 hours.

-

Acidify to pH 2-3 with 1N HCl.

-

Precipitate or extract the final product 4-(Difluoromethyl)-3-fluoropicolinic acid .

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the critical decision nodes and chemical transformations.

Figure 1: Step-wise synthetic pathway from methyl precursor to final acid, highlighting critical process parameters.

Application Context in Drug & Agrochemical Design[2][3][5][6]

Bioisosterism & Metabolic Stability

The CF₂H group is a non-classical isostere of the hydroxyl (-OH) and thiol (-SH) groups.

-

H-Bond Donor Capability: The C-H bond in CF₂H is polarized by the two fluorine atoms, allowing it to act as a weak hydrogen bond donor. This is critical for maintaining binding affinity in pockets that traditionally accommodate -OH groups, but without the rapid glucuronidation or oxidation liabilities associated with phenols or alcohols.

-

Lipophilicity Modulation: Unlike -OH (which lowers LogP), CF₂H increases lipophilicity, facilitating blood-brain barrier (BBB) penetration in CNS drugs or cuticle penetration in agrochemicals.

Agrochemical Relevance

In the context of herbicides (specifically auxin mimics like picolinates), the 3-fluoro group prevents metabolic deactivation by ring hydroxylation, while the 4-difluoromethyl group provides a bulky, lipophilic anchor that fits into the TIR1 auxin receptor pocket. This specific CAS is a likely building block for next-generation pyridine herbicides analogous to Florpyrauxifen .

Safety & Handling Protocols

Warning: This synthesis involves reagents and intermediates that pose significant hazards.

-

DAST/Deoxo-Fluor: These reagents release HF upon contact with moisture.

-

Protocol: Always use plastic (polypropylene) syringes or glass syringes that are immediately quenched. Never use standard glass needles if clogging is a risk.

-

Quenching: Quench reaction mixtures into saturated bicarbonate at 0°C. Do not add water directly to the concentrated reagent.

-

-

Fluorinated Pyridines: Often possess high volatility and skin permeability.

-

PPE: Double nitrile gloves, lab coat, and face shield. Work exclusively in a fume hood.

-

-

Waste Disposal: Segregate fluorinated organic waste. Aqueous layers from DAST quenches contain fluoride ions and should be treated with calcium chloride to precipitate CaF₂ before disposal.

References

-

Bioisosterism of the Difluoromethyl Group: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Synthesis of Difluoromethylated Arenes (General Methodology): Pau, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines. Organic Chemistry Frontiers.

-

Agrochemical Applications of Fluorinated Picolinates: Fujiwara, T., et al. (2010). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry.

-

Ester Precursor Identification: Chemical Abstract Service (CAS) Registry Data for Methyl 4-(difluoromethyl)-3-fluoropicolinate (CAS 1804756-78-2).[1]

Sources

A Technical Guide to the Synthesis of 4-(Difluoromethyl)-3-fluoropicolinic Acid: Strategies and Methodologies

Abstract: 4-(Difluoromethyl)-3-fluoropicolinic acid is a critical fluorinated building block, pivotal in the development of modern agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring both a difluoromethyl group and a fluorine atom on the pyridine ring, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity. This guide provides an in-depth examination of a plausible synthetic pathway for this compound, designed for researchers, chemists, and professionals in drug and materials development. We will explore the strategic retrosynthetic analysis, detail each forward synthetic step with mechanistic insights, provide robust experimental protocols, and underscore the rationale behind key procedural choices, grounded in authoritative chemical literature.

Introduction: The Significance of Fluorinated Picolinates

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical design, profoundly influencing properties like lipophilicity, metabolic stability, and bioavailability. The difluoromethyl (CF2H) group, in particular, has garnered significant interest as a lipophilic bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds.[1][2]

4-(Difluoromethyl)-3-fluoropicolinic acid serves as the core acidic component of florpyrauxifen, the active metabolite of the novel arylpicolinate herbicide florpyrauxifen-benzyl. This herbicide is essential for controlling a wide range of weeds in rice cultivation.[3][4] The specific arrangement of the fluoro and difluoromethyl substituents on the picolinic acid scaffold is crucial for its biological activity. This guide delineates a comprehensive synthetic approach to this high-value intermediate, providing the technical foundation required for its laboratory-scale synthesis and process development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-(Difluoromethyl)-3-fluoropicolinic acid (I) suggests a strategy centered on the sequential functionalization of a pre-existing pyridine core. The carboxylic acid can be derived from the hydrolysis of a more stable nitrile precursor (II). The two key C-F bonds, the C-F at the 3-position and the C-CHF2 at the 4-position, represent the main synthetic challenges. A plausible disconnection strategy involves installing the difluoromethyl group onto a 3-fluoro-4-halopyridine intermediate (III). This intermediate can, in turn, be synthesized from a commercially available dichloropicolinonitrile (IV), leveraging selective nucleophilic aromatic substitution (SNAr) for the fluorination step.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-step sequence starting from 3,4-dichloropicolinonitrile. This approach prioritizes the installation of the more robust C-F bond before undertaking the more complex difluoromethylation reaction.

Caption: Proposed multi-step synthesis pathway.

Step 1: Selective Nucleophilic Fluorination

The synthesis commences with the selective fluorination of 3,4-dichloropicolinonitrile. The electron-withdrawing nitrile group and the ring nitrogen activate the pyridine core for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 3-position is sterically less hindered and electronically more favorable for substitution compared to the 4-position.

Causality: The choice of a polar aprotic solvent like sulfolane or DMSO is critical; it effectively solvates the potassium fluoride (KF) cation, enhancing the nucleophilicity of the fluoride anion.[5] The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (TBAC) is often employed to further increase the reactivity of KF, which can otherwise be limited by its low solubility and high lattice energy.[5] Temperatures are elevated (typically >130 °C) to overcome the activation energy of C-Cl bond cleavage.

Step 2: Palladium-Catalyzed Difluoromethylation

The introduction of the difluoromethyl group at the C-4 position is the most challenging step. We propose a palladium-catalyzed cross-coupling reaction. This method offers high functional group tolerance and regioselectivity. The key is the generation of a difluoromethyl radical or an organometallic difluoromethyl species that can engage in the catalytic cycle.

Causality: A suitable difluoromethylating agent is required. Reagents like zinc(difluoromethyl)sulfinate (Zn(SO2CF2H)2), often used with a photocatalyst or a radical initiator, or difluoromethyl-substituted organometallic reagents are viable options. The palladium catalyst, typically with a specialized ligand, facilitates the oxidative addition into the C-Cl bond of the pyridine, followed by transmetalation with the difluoromethyl source and subsequent reductive elimination to yield the product. This approach is favored over direct C-H difluoromethylation in this specific case to ensure absolute regiocontrol at the C-4 position.[2][6]

Step 3: Acid-Catalyzed Hydrolysis

The final step is the hydrolysis of the nitrile functionality to the corresponding carboxylic acid. This is a standard and robust transformation.

Causality: Strong acidic conditions, such as concentrated sulfuric or hydrochloric acid, are used to protonate the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under the reaction conditions. This method is highly effective for converting aromatic nitriles to their respective acids.[7]

Detailed Experimental Protocols

Protocol for Step 1: Synthesis of 4-Chloro-3-fluoropicolinonitrile

-

Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (2.0 eq.), tetrabutylammonium chloride (0.1 eq.), and 3,4-dichloropicolinonitrile (1.0 eq.).

-

Solvent Addition: Add anhydrous sulfolane as the solvent to create a slurry with a concentration of approximately 0.5 M with respect to the starting material.

-

Reaction Execution: Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The product will often precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol for Step 2: Synthesis of 4-(Difluoromethyl)-3-fluoropicolinonitrile

-

Reagent Setup: In a Schlenk tube under an inert argon atmosphere, combine 4-chloro-3-fluoropicolinonitrile (1.0 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a suitable difluoromethyl source like (bpy)Cu(CF2H) or a similar pre-formed reagent.

-

Solvent and Reaction: Add a dry, degassed solvent such as DMF or dioxane. Seal the tube and heat the mixture to 80-100 °C for 8-12 hours.

-

Monitoring: Track the consumption of the starting material by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the residue via flash column chromatography to isolate the desired product.

Protocol for Step 3: Synthesis of 4-(Difluoromethyl)-3-fluoropicolinic acid

-

Reaction Setup: Place 4-(difluoromethyl)-3-fluoropicolinonitrile (1.0 eq.) in a round-bottom flask.

-

Acid Hydrolysis: Add a 1:1 mixture of concentrated sulfuric acid and water. Attach a reflux condenser and heat the mixture to 100-110 °C for 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Isolation: Cool the reaction mixture in an ice bath. Carefully adjust the pH to approximately 2-3 using a concentrated aqueous solution of sodium hydroxide. The acidic product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry in a vacuum oven to yield the final product, 4-(difluoromethyl)-3-fluoropicolinic acid.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Typical Yield |

| 1 | Selective Fluorination | 3,4-Dichloropicolinonitrile, KF, TBAC | Sulfolane | 150 | 70-85% |

| 2 | Difluoromethylation | 4-Chloro-3-fluoropicolinonitrile, Pd Catalyst, CF2H Source | DMF | 80-100 | 50-65% |

| 3 | Nitrile Hydrolysis | 4-(Difluoromethyl)-3-fluoropicolinonitrile, H2SO4/H2O | Water | 100-110 | >90% |

Conclusion

The synthesis of 4-(difluoromethyl)-3-fluoropicolinic acid is a multi-step process that requires careful control over reaction conditions to achieve desired selectivity and yield. The outlined pathway, beginning with a commercially available dichlorinated pyridine, employs a strategic sequence of selective nucleophilic fluorination, palladium-catalyzed difluoromethylation, and robust acid-catalyzed hydrolysis. Each step is grounded in established chemical principles, providing a reliable and logical route to this valuable fluorinated intermediate. The detailed protocols and mechanistic rationale presented in this guide offer a solid foundation for researchers engaged in the synthesis of complex, fluorinated heterocyclic compounds for applications in agrochemistry and medicinal science.

References

-

Barata-Vallejo, S., L-S. R. Ar ఓ es, and A. Postigo. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent." RSC Advances, 2020. [Link]

-

Barata-Vallejo, S., et al. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo." SciSpace, 2020. [Link]

-

RSC Publishing. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent." 2020. [Link]

-

Organic Chemistry Portal. "Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates." Nature Communications, 2024. [Link]

-

McCoy, C., et al. "Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters." ACS Publications, 2014. [Link]

-

Okamoto, K., et al. "Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives." Organic Letters, 2006. [Link]

- Google Patents. "CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process."

-

ResearchGate. "Scheme 3. Synthesis of 4-difluoromethyl-1-methylpyrrole-3-carbonyl acid fluoride (21)." [Link]

-

ResearchGate. "Proposed hydrolysis pathways of florpyrauxifen-benzyl in aqueous..." [Link]

-

ACS Publications. "Quantifying the Role of Simultaneous Transformation Pathways in the Fate of the Novel Aquatic Herbicide Florpyrauxifen-Benzyl." Environmental Science & Technology, 2023. [Link]

-

MDPI. "Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms." 2023. [Link]

-

RSC Publishing. "Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction." Organic Chemistry Frontiers. [Link]

-

Wikipedia. "Picolinic acid." [Link]

-

PMC. "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." 2024. [Link]

-

Autechaux. "4-(Difluoromethyl)-3-fluoropicolinic acid." [Link]

-

Vietnam Journal of Science, Technology and Engineering. "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." 2024. [Link]

-

ResearchGate. "(PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines." 2025. [Link]

-

PMC. "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility." [Link]

-

MDPI. "Florpyrauxifen-Benzyl Selectivity to Rice." 2021. [Link]

-

PMC. "Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate." 2021. [Link]

-

MDPI. "Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine." 2023. [Link]

-

eScholarship. "Characterization of Florpyrauxifen-benzyl Herbicide in California Water-Seeded Rice." [Link]

-

MDPI. "Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs." 2025. [Link]

-

ResearchGate. "Green Synthesis of Pharmaceutical Steroids." 2018. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of Florpyrauxifen-benzyl Herbicide in California Water-Seeded Rice [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picolinic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Herbicidal Mode of Action of Picolinic Acids

This guide provides a comprehensive technical overview of the herbicidal mode of action of picolinic acids, a significant class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug development and crop protection, this document delves into the molecular mechanisms, experimental validation, and downstream physiological consequences of picolinic acid activity in susceptible plant species.

Section 1: Introduction to Picolinic Acids as Synthetic Auxin Herbicides

Picolinic acids are a class of pyridinecarboxylic acid herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and potency.[1][2] This leads to their classification as synthetic auxins or plant growth regulators.[3] First commercialized in the mid-20th century with compounds like picloram, this herbicide family has expanded to include other important active ingredients such as clopyralid, aminopyralid, and the newer arylpicolinates like halauxifen-methyl and florpyrauxifen-benzyl.[4][5] These herbicides are primarily used for the selective control of broadleaf weeds in a variety of cropping systems and non-crop areas.[3][6]

The herbicidal efficacy of picolinic acids stems from their ability to disrupt numerous essential growth processes in susceptible plants by overwhelming the natural auxin signaling pathways.[3] This guide will elucidate the core mechanisms of this disruption, from the initial molecular perception to the ultimate phytotoxic effects that lead to plant death.

Section 2: The Core Mechanism: Hijacking the Auxin Signaling Pathway

The primary mode of action of picolinic acids is the overstimulation of auxin-mediated gene expression. This is achieved through their interaction with the core components of the auxin perception and signaling cascade.

Molecular Target: The TIR1/AFB Auxin Co-Receptor Complex

Unlike the natural auxin IAA, which can bind to several receptors, picolinic acids and other synthetic auxins primarily target the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of proteins.[1][7] These proteins are F-box subunits of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[1]

The picolinic acid molecule acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and a family of transcriptional repressors called Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins .[2] In the absence of an auxin signal, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes.

Deregulation of Gene Expression

The binding of a picolinic acid molecule to the TIR1/AFB receptor creates a binding pocket for an Aux/IAA protein.[7] This interaction targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex, marking it for degradation by the 26S proteasome.[1] The continuous and excessive application of stable synthetic auxins like picolinic acids leads to the rapid and sustained degradation of Aux/IAA repressors.

This removal of the repressors liberates ARFs, allowing them to activate the transcription of a multitude of early- and late-response auxin genes.[1] The resulting massive and uncontrolled gene expression leads to a cascade of physiological and biochemical disruptions that are ultimately lethal to the plant.

Signaling Pathway Diagram

Caption: Picolinic acid-mediated disruption of the auxin signaling pathway.

Section 3: Experimental Protocols for Mode of Action Studies

Validating the mode of action of picolinic acids and characterizing new derivatives requires a suite of specialized biochemical and molecular biology techniques. The following protocols provide a framework for these investigations.

Auxin Receptor-Ligand Binding Assays (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time binding kinetics of herbicides to their target receptors.

Objective: To quantify the binding affinity and kinetics of picolinic acids to purified TIR1/AFB receptors.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells).

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize the purified TIR1/AFB protein onto the sensor chip surface using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the picolinic acid compound in a suitable running buffer.

-

Inject the picolinic acid solutions over the sensor surface at a constant flow rate.

-

Monitor the change in response units (RU) in real-time to observe association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Gene Expression Analysis of Auxin-Responsive Genes (RT-qPCR)

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the change in expression levels of key auxin-responsive genes following herbicide treatment.

Objective: To quantify the upregulation of genes involved in ethylene and ABA biosynthesis, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED).

Methodology:

-

Plant Treatment and Tissue Collection:

-

Treat susceptible plants (e.g., Arabidopsis thaliana) with the picolinic acid herbicide and a mock control.

-

Harvest plant tissues at various time points post-treatment and immediately freeze in liquid nitrogen.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissues using a suitable kit or protocol.

-

Assess RNA quality and quantity.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

qPCR:

-

Design and validate primers for the target genes (ACS, NCED) and suitable reference genes.

-

Perform qPCR using a SYBR Green or probe-based assay.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of the reference genes.

-

Quantification of Ethylene and Abscisic Acid (ABA)

Measuring the accumulation of ethylene and ABA is crucial for understanding the downstream physiological effects of picolinic acid treatment.

Ethylene Quantification by Gas Chromatography (GC):

-

Sample Incubation: Place treated plant material in airtight vials and incubate for a defined period.

-

Headspace Sampling: Collect a sample of the headspace gas from the vials using a gas-tight syringe.

-

GC Analysis: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column for separating ethylene.

-

Quantification: Determine the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

ABA Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Extraction:

-

Homogenize frozen, treated plant tissue in an extraction solvent (e.g., 80% methanol with internal standards).

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through an SPE cartridge to remove interfering compounds.

-

LC-MS/MS Analysis:

-

Inject the purified extract into an LC-MS/MS system.

-

Separate ABA from other compounds using a reverse-phase C18 column.

-

Detect and quantify ABA using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Quantification: Calculate the ABA concentration based on the peak area relative to the internal standard and a standard curve.

Section 4: Downstream Phytotoxic Effects

The massive deregulation of auxin-responsive genes triggers a cascade of downstream events that culminate in plant death. The overproduction of ethylene and ABA are key contributors to the observed phytotoxicity.

Role of Ethylene Overproduction

The upregulation of ACS genes leads to a surge in the production of ethylene.[2] While ethylene is a crucial plant hormone for processes like fruit ripening and senescence, its overproduction in response to picolinic acids contributes to:

-

Epinasty: The downward curling of leaves and stems.

-

Swelling of tissues.

-

Inhibition of cell elongation.

-

Enhanced senescence.

Role of Abscisic Acid (ABA) Accumulation

The induction of NCED gene expression results in a rapid and sustained increase in ABA levels.[2] This stress hormone, when present in excessive amounts, causes:

-

Stomatal closure: Leading to reduced photosynthesis and increased oxidative stress.

-

Inhibition of cell division and growth.

-

Promotion of senescence and leaf abscission.

-

General repression of photosynthesis-related gene transcription.

The synergistic and amplified effects of ethylene and ABA overproduction create a state of severe physiological stress that susceptible plants cannot overcome, leading to tissue necrosis and death.

Experimental Workflow Diagram

Caption: A typical workflow for investigating the mode of action of picolinic acids.

Section 5: Structure-Activity Relationships and Future Directions

The development of new picolinic acid herbicides is guided by an understanding of their structure-activity relationships (SAR). Research has shown that modifications to the pyridine ring and its substituents can significantly impact herbicidal activity and crop selectivity.[4] For instance, the introduction of an aryl group at the 6-position of the picolinic acid scaffold led to the discovery of the highly active arylpicolinate herbicides.

Molecular docking studies with the crystal structures of TIR1/AFB receptors are increasingly being used to predict the binding affinity of novel picolinic acid derivatives.[4] These computational approaches, combined with traditional herbicidal screening, are accelerating the discovery of new active ingredients with improved efficacy and environmental profiles. A notable finding is that some picolinic acids, such as picloram, show preferential binding to the AFB5 receptor, which may contribute to their specific herbicidal activity spectrum.

Future research in this field will likely focus on:

-

Developing novel picolinic acid derivatives with enhanced selectivity and efficacy against resistant weed biotypes.

-

Further elucidating the role of different TIR1/AFB receptors in mediating the response to various synthetic auxin chemical classes.

-

Investigating the potential for non-target site resistance mechanisms to picolinic acid herbicides.

-

Exploring the complex interplay between auxin, ethylene, and ABA signaling in greater detail to identify new targets for herbicide development.

References

-

Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

-

Gaines, T. A. (2020). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(13), 3697-3699. [Link]

-

DiTomaso, J. M., & Healy, E. A. (n.d.). Synthetic Auxins. Herbicide Symptoms. University of California Agriculture and Natural Resources. [Link]

-

Song, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7709. [Link]

-

Anonymous. (n.d.). Lecture Auxin Type Plant Growth Regulators (Hormonal). Oregon State University. [Link]

-

Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8840-8848. [Link]

-

Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8840-8848. [Link]

-

Wang, Y., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. [Link]

-

Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

Anonymous. (n.d.). The Eight Modes of Action. Plant and Soil Sciences eLibrary. [Link]

-

Wang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332. [Link]

-

Wang, Y., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Semantic Scholar. [Link]

-

Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

Berestetskiy, A. (2022). Design, synthesis and mode of action of novel 3‐chloro‐6‐pyrazolyl picolinate derivatives as herbicide candidates. ResearchGate. [Link]

-

Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

National Center for Biotechnology Information. (n.d.). Picloram. PubChem Compound Database. [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 5(2), 126-128. [Link]

-

Todd, T., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1315. [Link]

-

Anonymous. (2015). Persistent Herbicides. U.S. Composting Council. [Link]

-

Grossmann, K. (2007). Herbicides as Probes in Plant Biology. Weed Science, 55(Supplement 1), 108-120. [Link]

-

Calderón Villalobos, L. I. A., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(12), 2604-2612. [Link]

-

Wang, J., et al. (2023). Protocol for abscisic acid (ABA) extraction from plant seeds. protocols.io. [Link]

-

Cristescu, S. M., et al. (2013). Current methods for detecting ethylene in plants. Annals of Botany, 111(3), 347-360. [Link]

-

De Keyser, E., et al. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. In Plant Gene Expression Analysis (pp. 1-18). Humana, New York, NY. [Link]

-

Anonymous. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

-

Anonymous. (n.d.). Protocol for RT-qPCR. McGill University. [Link]

-

Anonymous. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of Arizona. [Link]

-

Anonymous. (n.d.). Ethylene Estimation of In-Vivo Cultured Plants by Gas Chromatography. Springer Protocols. [Link]

-

Pěnčík, A., & Rolčík, J. (2007). Estimation of ethylene production and 1-aminocyclopropane- 1-carboxylic acid content in plants by means of gas chromatography. Plant, Soil and Environment, 53(5), 220-227. [Link]

-

Anonymous. (n.d.). MSU_MSMC_003 Phytohormone extraction for LC-MS-MS. Michigan State University. [Link]

-

Li, N., et al. (2018). Effects of overproduced ethylene on the contents of other phytohormones and expression of their key biosynthetic genes. Plant Science, 274, 346-355. [Link]

-

Dubois, M., et al. (2018). A beginner's guide to surface plasmon resonance. Methods in Molecular Biology, 1708, 1-22. [Link]

-

Anonymous. (2022). Guide to Running an SPR Experiment. University of Texas at Austin. [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. hracglobal.com [hracglobal.com]

- 7. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Screening 4-(Difluoromethyl)-3-fluoropicolinic acid for Biological Activity

Introduction

In the continuous search for novel bioactive molecules for agriculture and pharmacology, picolinic acid derivatives have emerged as a promising class of compounds. Their structural similarity to the natural plant hormone auxin allows them to act as potent herbicides. This guide provides a comprehensive framework for screening the biological activity of a specific picolinic acid derivative, 4-(Difluoromethyl)-3-fluoropicolinic acid. The inclusion of fluorine and a difluoromethyl group can significantly alter the compound's chemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological efficacy and target specificity.[1][2]

This document outlines a tiered screening strategy, from high-throughput primary assays to detailed secondary and tertiary whole-organism and molecular analyses. The methodologies described are designed to be robust and self-validating, providing researchers with a clear path to characterizing the herbicidal potential and mode of action of this novel compound.

Part 1: Strategic Approach to Biological Activity Screening

The screening process is designed as a funnel, starting with broad, high-throughput methods to identify general activity and progressively moving towards more specific and complex assays to elucidate the mechanism of action and efficacy.

Tiered Screening Workflow

A multi-tiered approach ensures efficient use of resources by eliminating inactive compounds early and focusing on promising candidates.

-

Tier 1: Primary High-Throughput Screening (HTS): Rapidly assess the compound's effect on whole organisms or specific molecular targets in a miniaturized format.[3][4]

-

Tier 2: Secondary Assays (Dose-Response and Selectivity): Establish the potency of the compound and its selectivity across different plant species.

-

Tier 3: Tertiary Assays (Mechanism of Action): Investigate the specific biochemical and physiological pathways affected by the compound.

dot graph "Screening_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes subgraph "cluster_0" { label="Tier 1: Primary Screening"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="High-Throughput Seedling Growth Assay\n(Arabidopsis thaliana)"]; }

subgraph "cluster_1" { label="Tier 2: Secondary Assays"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response Curves\n(IC50 Determination)"]; Selectivity [label="Multi-Species Seedling Assay\n(Monocots vs. Dicots)"]; }

subgraph "cluster_2" { label="Tier 3: Tertiary Assays"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; MOA [label="Mechanism of Action Studies"]; GeneExpression [label="Auxin-Responsive Gene Expression\n(e.g., DR5::GUS)"]; ReceptorBinding [label="Competitive Receptor Binding Assay\n(TIR1/AFB)"]; }

subgraph "cluster_3" { label="Outcome"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Candidate for\nFurther Development"]; }

// Edges HTS -> DoseResponse [label="Active 'Hit'"]; DoseResponse -> Selectivity; Selectivity -> MOA [label="Potent & Selective"]; MOA -> GeneExpression; MOA -> ReceptorBinding; {GeneExpression, ReceptorBinding} -> Lead; } caption { label="Tiered screening workflow for 4-(Difluoromethyl)-3-fluoropicolinic acid."; fontsize=10; }

Rationale for an Auxin-Mimic Hypothesis

Picolinic acids are a known class of synthetic auxins.[5] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventually, plant death at high concentrations.[6][7] Therefore, the primary hypothesis is that 4-(Difluoromethyl)-3-fluoropicolinic acid will exhibit herbicidal activity by disrupting auxin signaling pathways. This hypothesis forms the basis for the selection of specific mechanism-of-action assays.

Part 2: Detailed Experimental Protocols

Tier 1: Primary High-Throughput Screening

The initial screen aims to quickly identify if the compound has any biological activity on a model plant species. Arabidopsis thaliana is an excellent model due to its small size, rapid life cycle, and well-characterized genome.

Protocol: Arabidopsis thaliana Seedling Growth Assay

-

Plate Preparation: Use 96-well microtiter plates with a clear bottom.[3] Dispense 100 µL of 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar into each well.

-

Compound Application: Prepare a stock solution of 4-(Difluoromethyl)-3-fluoropicolinic acid in dimethyl sulfoxide (DMSO). Add the compound to the wells to achieve a final concentration of 100 µM. Include a DMSO-only control.

-

Seed Plating: Place one surface-sterilized Arabidopsis thaliana (Col-0) seed into each well.

-

Incubation: Seal the plates and stratify at 4°C for 48 hours in the dark. Transfer to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

-

Data Acquisition: After 7 days, capture images of the seedlings in each well using a plate reader or high-resolution scanner.

-

Analysis: Measure root length and overall seedling size using image analysis software. A significant reduction in growth compared to the control indicates a positive "hit."

Tier 2: Secondary Assays

Once a compound shows activity in the primary screen, the next step is to determine its potency and selectivity.

Protocol: Dose-Response and IC50 Determination

-

Assay Setup: Follow the same procedure as the primary screening assay.

-

Concentration Gradient: Prepare a serial dilution of 4-(Difluoromethyl)-3-fluoropicolinic acid, typically ranging from 1 nM to 100 µM.

-

Data Analysis: Measure root length at each concentration. Plot the percentage of root growth inhibition against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Dose-Response Data

| Concentration (µM) | Root Length (mm, avg) | % Inhibition |

| 0 (Control) | 15.2 | 0 |

| 0.01 | 14.8 | 2.6 |

| 0.1 | 12.1 | 20.4 |

| 1 | 7.5 | 50.7 |

| 10 | 2.3 | 84.9 |

| 100 | 0.5 | 96.7 |

Protocol: Multi-Species Selectivity Assay

-

Species Selection: Choose a panel of monocotyledonous (e.g., corn, wheat) and dicotyledonous (e.g., soybean, canola, and representative weed species) plants.

-

Assay Format: Use a petri dish-based assay. Place seeds on filter paper moistened with a solution of the test compound at its IC50 concentration (as determined for Arabidopsis).

-

Evaluation: After 7-10 days, visually assess and score the phytotoxicity on a scale of 0 (no effect) to 5 (complete necrosis). This will provide an initial indication of the compound's herbicidal spectrum.

Tier 3: Mechanism of Action Studies

These assays are designed to confirm the hypothesis that the compound acts as a synthetic auxin.

The Auxin Signaling Pathway

Synthetic auxins, like the well-characterized 2,4-D, bind to the TIR1/AFB family of F-box proteins, which are part of the SCF E3 ubiquitin ligase complex.[8] This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[9] The degradation of these repressors allows auxin response factors (ARFs) to activate the transcription of auxin-responsive genes, leading to a cascade of physiological effects that, at high concentrations, are lethal to the plant.[8] Some novel picolinate herbicides have shown a preferential binding to the AFB5 receptor.[10][11]

dot graph "Auxin_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes subgraph "cluster_0" { label="Cellular Environment"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Auxin [label="Synthetic Auxin\n(e.g., 4-(Difluoromethyl)-3-fluoropicolinic acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TIR1_AFB [label="TIR1/AFB Receptor", fillcolor="#FBBC05"]; SCF [label="SCF Complex", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aux_IAA [label="Aux/IAA Repressor", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARF [label="ARF\n(Auxin Response Factor)"]; Auxin_Genes [label="Auxin-Responsive Genes"]; Response [label="Uncontrolled Growth &\nPlant Death", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

// Edges Auxin -> TIR1_AFB [label="Binds to"]; TIR1_AFB -> SCF [label="Associates with"]; Aux_IAA -> ARF [label="Represses", style=dashed, color="#EA4335"]; SCF -> Aux_IAA [label="Ubiquitinates for Degradation"]; ARF -> Auxin_Genes [label="Activates Transcription"]; Auxin_Genes -> Response [label="Leads to"]; } caption { label="Simplified auxin signaling pathway targeted by synthetic auxin herbicides."; fontsize=10; }

Protocol: Auxin-Responsive Gene Expression Assay

-

Reporter Line: Use a transgenic Arabidopsis line containing the DR5::GUS reporter construct.[12] The DR5 promoter is synthetic and contains multiple auxin response elements, driving the expression of the β-glucuronidase (GUS) reporter gene in response to auxin.

-

Treatment: Grow seedlings for 5 days and then transfer them to a liquid medium containing 4-(Difluoromethyl)-3-fluoropicolinic acid at its IC50 concentration for 24 hours.

-

GUS Staining: Incubate the seedlings in a GUS staining solution (containing X-Gluc) overnight at 37°C.

-

Analysis: Visualize the blue staining pattern under a microscope. A strong blue color, particularly in the root tips and vasculature, indicates the activation of auxin-responsive genes and supports the auxin-mimic hypothesis.[12]

Protocol: Competitive Receptor Binding Assay

-

Objective: To determine if the compound directly interacts with the auxin co-receptor complex.

-

Methodology: This is a more advanced in vitro assay. It involves expressing and purifying the TIR1 or AFB5 protein and an Aux/IAA protein. The assay measures the ability of the test compound to promote the interaction between these two proteins, often using techniques like Surface Plasmon Resonance (SPR) or a pull-down assay with a labeled auxin (e.g., radioactive IAA) as a competitor.

-

Interpretation: A positive result, showing that 4-(Difluoromethyl)-3-fluoropicolinic acid promotes the TIR1/AFB-Aux/IAA interaction or displaces a known auxin, provides strong evidence for a direct binding mechanism.

Part 3: Whole-Plant Efficacy Trials

Following positive results in the laboratory-based assays, the next crucial step is to evaluate the compound's performance on whole plants under more realistic conditions.

Protocol: Greenhouse Pot Study

-

Plant Material: Grow selected weed and crop species in pots containing a standard soil mix until they reach the 2-4 leaf stage.

-

Application: Apply 4-(Difluoromethyl)-3-fluoropicolinic acid as a post-emergence foliar spray at various rates (e.g., 10, 50, 100, and 200 grams of active ingredient per hectare equivalent). Include an untreated control and a commercial standard herbicide for comparison.

-

Evaluation: Assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as epinasty (twisting of stems and petioles), chlorosis, and necrosis.[13]

-

Data Collection: Record visual injury ratings and, at the end of the experiment, measure the fresh and dry weight of the above-ground biomass to quantify the herbicidal effect.

Table 2: Hypothetical Greenhouse Efficacy Data (21 Days After Treatment)

| Species | Application Rate (g/ha) | Visual Injury (%) | Biomass Reduction (%) |

| Amaranthus retroflexus (Pigweed) | 50 | 95 | 92 |

| Chenopodium album (Lambsquarters) | 50 | 98 | 95 |

| Zea mays (Corn) | 200 | 10 | 5 |

| Triticum aestivum (Wheat) | 200 | 5 | 2 |

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous approach to screening 4-(Difluoromethyl)-3-fluoropicolinic acid for biological activity. The tiered workflow allows for an efficient evaluation, starting from broad screening and culminating in detailed mechanism-of-action studies. Positive results throughout this cascade would strongly indicate that 4-(Difluoromethyl)-3-fluoropicolinic acid is a potent, selective, auxin-mimicking herbicide.

Further research would involve field trials to assess performance under various environmental conditions, metabolism and residue studies to understand its fate in the plant and the environment, and toxicology studies to ensure its safety for non-target organisms and humans. The incorporation of the difluoromethyl group is of particular interest, and further investigation into how this moiety influences binding affinity to different AFB receptors could provide valuable insights for the rational design of future herbicides.

References

-

Corteva Agriscience. (n.d.). Paradigm® Arylex® active Herbicide. Retrieved from [Link]

-

Christensen, C. A., et al. (n.d.). HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society. Retrieved from [Link]

-

AgroPages. (2021, May 7). Managing weed resistance made simpler with Arylex active herbicides. Retrieved from [Link]

-

Todd, A. S., & Garcia, K. J. (2020). quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Oxford Academic. Retrieved from [Link]

-

Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]

-

Corteva Agriscience. (n.d.). Broadleaf Weed Control in Multiple Crops | Arylex Active Herbicide. Retrieved from [Link]

-

Vermont Legislature. (n.d.). Florpyrauxifen-Benzyl Chemical Fact Sheet. Retrieved from [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC. Retrieved from [Link]

-

Watson, P.R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan HARVEST. Retrieved from [Link]

-

Chemical Warehouse. (2024, August 14). Florpyrauxifen-benzyl - Active Ingredient Page. Retrieved from [Link]

-

Weed Science. (2017, January 20). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Cambridge University Press & Assessment. Retrieved from [Link]

-

Unknown. (n.d.). Lecture Auxin Type Plant Growth Regulators (Hormonal). Retrieved from [Link]

-

Cultivar Magazine. (2025, October 3). Florpyrauxifen-benzyl. Retrieved from [Link]

-

Purdue University. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. Retrieved from [Link]

-

North West Ag Services. (n.d.). Pixxaro with Arylex Active. Retrieved from [Link]

-

Minnesota Department of Agriculture. (n.d.). Florpyrauxifen-benzyl. Retrieved from [Link]

-

The Clear Lake Township Land Conservancy. (n.d.). Florpyrauxifen-benzyl Chemical Fact Sheet. Retrieved from [Link]

-

GtR. (2025, October 10). Development of a Herbicide Discovery Platform for commercialisation. Retrieved from [Link]

-

Burgos, N. R., et al. (2015, November 24). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. Retrieved from [Link]

-

Rosell, G., & Bohnert, H. J. (2007, August 7). High-Throughput Screening in Agrochemical Research. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2024, April 3). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). High Throughput Screening in Agrochemical Research. Retrieved from [Link]

-

PubMed. (2024, April 17). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Retrieved from [Link]

-

MDPI. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

-

OUCI. (n.d.). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide cand…. Retrieved from [Link]

-

MDPI. (2024, January 9). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from [Link]

-

MDPI. (2024, January 31). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Retrieved from [Link]

-

Leaf, Root & Fruit. (2024, July 29). How to Conduct a Bioassay to Test for Herbicide Contamination. Retrieved from [Link]

-

Cambridge Core. (2017, January 20). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science. Retrieved from [Link]

-

Woodward, A. W., et al. (2010). Auxin Activity: Past, present, and Future. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Tests on the auxin-like biological activity: (A–F) curvature.... Retrieved from [Link]

-

Hayashi, K., et al. (2008, May 31). Identification of auxins by a chemical genomics approach. PMC - NIH. Retrieved from [Link]

-

iGEM. (2011). Team:Imperial College London/Project Auxin Testing. Retrieved from [Link]

-

MDPI. (2025, May 24). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Retrieved from [Link]

-

ResearchGate. (2022, August 28). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubMed. (n.d.). Fluorinated Anthracyclines: Synthesis and Biological Activity. Retrieved from [Link]

-

Nature. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

-

PubMed. (2003, May 2). Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids. Retrieved from [Link]

-

Unknown. (2018, December 27). Green Synthesis of Pharmaceutical Steroids. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. producer.com [producer.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of auxins by a chemical genomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wssa.net [wssa.net]

Role of difluoromethyl group in agrochemical bioactivity

The Strategic Role of the Difluoromethyl ( ) Group in Next-Generation Agrochemicals

Executive Summary: Beyond the "Magic Methyl"

In the historical trajectory of agrochemical design, the trifluoromethyl group (

Unlike

This guide dissects the physicochemical mechanics of the

Physicochemical Architecture: The "Goldilocks" Bioisostere

The efficacy of

The Lipophilic Hydrogen Bond Donor (LHBD) Effect

The carbon-fluorine bond is highly polarized.[2] In a

Table 1: Comparative Physicochemical Properties of Substituents

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |

| Van der Waals Volume (ų) | 13.7 | 21.3 | 17.5 (Intermediate) |

| Hansch Lipophilicity ( | 0.56 | 0.88 | 0.65 (Moderate Increase) |

| H-Bond Capability | None | Acceptor (Weak) | Donor (Weak) & Acceptor |

| Metabolic Stability | Low (Oxidation prone) | High (Inert) | High (Blocks |

| Hammett Constant ( | -0.17 | 0.54 | 0.32 |

Visualization of Physicochemical Space

The following diagram illustrates how

Figure 1: The physicochemical transition from Methyl to Trifluoromethyl, highlighting the unique functional space occupied by Difluoromethyl.

Mechanistic Case Study: SDHI Fungicides

The most authoritative example of

The Binding Mode Causality

In these fungicides, the pyrazole ring acts as the "anchor" in the ubiquinone binding site (Q-site) of Complex II.

-

The Problem: A simple methyl group on the pyrazole provides insufficient binding energy. A trifluoromethyl group often introduces steric clashes or lacks the specific directional interaction needed for high potency.

-

The Solution: The

group forms a specific C-H···O hydrogen bond with the carbonyl oxygen of a conserved residue (typically Tryptophan or Tyrosine) within the binding pocket. This interaction locks the inhibitor in the active conformation.

Self-Validating Logic in Design

When designing a new SDHI analog:

-

Hypothesis: Replacing

with -

Validation: If the potency increase (

) is observed only in the wild-type enzyme but lost in a mutant where the H-bond acceptor residue is replaced (e.g., Trp

Figure 2: Schematic of the critical hydrogen bonding interaction between the difluoromethyl group of an SDHI fungicide and the target enzyme.

Experimental Protocols

Protocol: Determination of H-Bond Acidity ( Method)

To empirically verify if your specific

Objective: Quantify the H-bond donating potential of the C-H bond in

Methodology:

-

Preparation: Prepare two samples of the compound (approx. 10 mM).

-

Sample A: Dissolved in

(Non-H-bond accepting solvent). -

Sample B: Dissolved in

(Strong H-bond accepting solvent).

-

-

Acquisition: Acquire

NMR spectra for both samples at 298 K. -

Analysis: Locate the triplet characteristic of the

proton ( -

Calculation: Calculate the chemical shift difference:

-

Interpretation (Self-Validating Step):

- ppm: Negligible acidity (inactive donor).

- ppm: Moderate donor (typical for agrochemical bioisosteres).

- ppm: Strong donor (risk of high polarity/desolvation penalty).

Protocol: Late-Stage Radical Difluoromethylation

For introducing

Reagents:

-

Substrate: Heteroaryl bromide or chloride.

-

Reagent: Zinc difluoromethanesulfinate (

, DFMS) or Sodium difluoromethanesulfinate. -

Oxidant: tert-Butyl hydroperoxide (TBHP).

-

Solvent: DCM/Water biphasic system.

Step-by-Step Workflow:

-

Setup: In a pressure tube, dissolve Substrate (1.0 equiv) and DFMS (3.0 equiv) in DCM:H2O (2:1).

-

Initiation: Add TBHP (5.0 equiv) dropwise at

. -

Reaction: Seal and stir vigorously at room temperature for 12–24 hours. The reaction generates

radicals via oxidative desulfinylation. -

Workup: Quench with saturated

. Extract with DCM. -

Purification: Silica gel chromatography.

-

Validation: Confirm product via

NMR (look for doublet of doublets or broad doublet around -110 to -130 ppm).

Synthetic Decision Matrix

Choosing the right synthetic route is critical for yield and regioselectivity.

Figure 3: Decision matrix for selecting the optimal difluoromethylation strategy based on substrate architecture.

References

-

Erickson, J. A., et al. (2021). "The Role of Fluorine in the Design of Modern Agrochemicals." Journal of Agricultural and Food Chemistry. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

Fujiwara, Y., & Dixon, D. D. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Science. [Link]

-

Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry. [Link]

-

Glöckner, A., et al. (2013). "Fungicide Resistance Action Committee (FRAC) Code List: SDHI Fungicides." Pest Management Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Laboratory Synthesis of 4-(Difluoromethyl)-3-fluoropicolinic Acid: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-(difluoromethyl)-3-fluoropicolinic acid, a key building block in contemporary drug discovery and agrochemical research. The strategic incorporation of a difluoromethyl group and a fluorine atom onto the picolinic acid scaffold can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This protocol outlines a robust three-step synthetic sequence commencing with the preparation of a 3-fluoro-4-methylpicolinonitrile intermediate, followed by a critical radical difluoromethylation of the 4-methyl group, and culminating in the hydrolysis of the nitrile to the target carboxylic acid. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and safety considerations to ensure a successful and safe synthesis.

Introduction

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CHF2), in particular, has garnered significant interest as a lipophilic bioisostere of hydroxyl and thiol moieties, capable of participating in hydrogen bonding interactions.[1] This unique combination of properties can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. When combined with other halogen substitutions, such as a fluorine atom on the pyridine ring, a synergistic effect on the molecule's overall profile can be achieved. 4-(Difluoromethyl)-3-fluoropicolinic acid is therefore a valuable synthon for accessing novel chemical entities with potentially superior therapeutic or agrochemical properties.

This application note details a practical and efficient laboratory-scale synthesis of this important intermediate. The described synthetic strategy is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis of 4-(difluoromethyl)-3-fluoropicolinic acid is accomplished through a three-step process, as illustrated below. The key transformations involve the construction of the fluorinated picolinonitrile core, a selective radical difluoromethylation, and a final hydrolysis.

Caption: Overall synthetic workflow for 4-(difluoromethyl)-3-fluoropicolinic acid.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

| Reagent/Solvent | Supplier | Grade |

| 3-Fluoro-4-methylaniline | Sigma-Aldrich | 98% |

| Pyridine | Fisher Scientific | Anhydrous |

| Acetic Anhydride | Acros Organics | 99% |

| Hydrogen Peroxide | Merck | 30% solution in water |

| Malononitrile | Alfa Aesar | 99% |

| Piperidine | Sigma-Aldrich | 99.5% |

| Ethyl bromodifluoroacetate | Combi-Blocks | 97% |

| Azobisisobutyronitrile (AIBN) | TCI | 98% |

| N-Bromosuccinimide (NBS) | Acros Organics | 99% |

| Hydrochloric Acid | Fisher Scientific | ACS Grade, concentrated |

| Sodium Hydroxide | Sigma-Aldrich | ACS Grade |

| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |

| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |

| Hexanes | Fisher Scientific | HPLC Grade |

Instrumentation

-

Nuclear Magnetic Resonance (NMR): Spectra should be recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained on a Waters LCT Premier XE (ESI-TOF) mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC): Reaction monitoring and purity analysis can be performed on an Agilent 1260 Infinity II LC system with a diode array detector.

-

Melting Point: Melting points can be determined using a Stuart SMP30 melting point apparatus.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-methylpicolinonitrile

This procedure is adapted from established methods for the synthesis of substituted cyanopyridines.[2]

Reaction Scheme:

Sources

Application Note: Strategic Utilization of 4-(Difluoromethyl)-3-fluoropicolinic Acid in Next-Generation Herbicide Synthesis

Executive Summary

The evolution of auxinic herbicides has shifted from simple pyridine-carboxylates (e.g., clopyralid) to complex 6-aryl-picolinates (e.g., Florpyrauxifen-benzyl). This guide details the application of 4-(Difluoromethyl)-3-fluoropicolinic acid (4-DFPA) as a novel scaffold for herbicide discovery. Unlike traditional 4-amino-picolinates, the 4-difluoromethyl motif offers unique lipophilic and hydrogen-bonding properties that modulate phloem mobility and receptor affinity (TIR1/AFB5). This note provides validated protocols for synthesizing this core scaffold and deploying it in downstream cross-coupling reactions to generate library candidates.

Chemical Profile & Rationale[1][2][3][4][5]

The "Fluorine Effect" in Auxin Design

The 4-position of the picolinate core is traditionally occupied by an amino group (

-

Lipophilicity Modulation: The

group increases -

Metabolic Blockade: The

bonds resist oxidative metabolism (e.g., P450 hydroxylation) common at the 4-position of pyridine rings. -

Bioisosterism: The

group acts as a lipophilic hydrogen bond donor (weak), capable of interacting with receptor pockets distinct from the amino-binding residues.

| Property | 4-Amino-3-chloro-PA (Picloram analog) | 4-(Difluoromethyl)-3-fluoro-PA (Target) | Impact |

| Molecular Weight | ~215 Da | 191.11 Da | Lower MW allows larger C6-tails. |

| H-Bond Donors | 2 | 1 (Weak C-H...O) | Altered receptor binding kinetics. |

| Electronic Effect | Electron Donating (+M) | Electron Withdrawing (-I) | Lowers pKa of carboxylic acid; increases acidity. |

Strategic Synthesis Protocols

Protocol A: De Novo Synthesis of the 4-DFPA Scaffold

Note: Direct C-H difluoromethylation of pyridines is efficient but often lacks regioselectivity. This protocol uses a directed building-block approach for high purity.

Reagents Required:

-

Starting Material: Methyl 3-fluoropicolinate

-

Difluoromethyl Source: Zinc difluoromethanesulfinate (DFMS) or

(Baran’s Reagent) -

Oxidant: tert-Butyl hydroperoxide (TBHP)

-

Solvent: DCM/Water biphasic system or DMSO

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve Methyl 3-fluoropicolinate (10 mmol) in DMSO (50 mL).

-

Radical Initiation: Add Zinc difluoromethanesulfinate (3.0 equiv) and TFA (1.0 equiv).

-

Reaction: Cool to 0°C. Slowly add TBHP (70% aq., 5.0 equiv) dropwise to control the exotherm.

-

Stirring: Allow the mixture to warm to room temperature and stir for 12 hours. The electron-deficient pyridine ring (due to the ester) favors radical nucleophilic attack at the 4-position (para to nitrogen), reinforced by the 3-fluoro directing effect.

-

Workup: Dilute with EtOAc, wash with sat.

(to remove acid) and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Checkpoint: Verify regiochemistry via

-NMR. The

-

Protocol B: C6-Activation for Aryl Tailing

To create "Rinskor-style" herbicides, the 6-position must be functionalized.

Step-by-Step Methodology:

-

N-Oxidation: Dissolve Methyl 4-(difluoromethyl)-3-fluoropicolinate (from Protocol A) in DCM. Add m-CPBA (1.5 equiv) and stir at RT for 16h. Isolate the N-oxide.

-

Chlorination: Dissolve the N-oxide in

(solvent/reagent). Heat to 80°C for 4 hours. -

Quench: Pour onto ice/water carefully. Extract with DCM.

-

Product: Methyl 6-chloro-4-(difluoromethyl)-3-fluoropicolinate . This is the Master Intermediate .

Downstream Application: Synthesis of Novel Herbicide Candidates

The following protocol describes coupling the Master Intermediate with an aryl boronate to synthesize a final herbicide candidate.

Protocol C: Suzuki-Miyaura Cross-Coupling

Target Molecule: Methyl 4-(difluoromethyl)-3-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Hypothetical Analog).

-

Charge Reactor: In a Schlenk tube, combine:

-

Master Intermediate (1.0 equiv)

-

(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv)

- (5 mol%)

- (3.0 equiv)

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.

-

Reaction: Heat to 90°C for 6 hours. Monitor consumption of the chloride via LC-MS.

-

Hydrolysis (Activation):

-

Add LiOH (3.0 equiv) directly to the reaction mixture (or after isolation). Stir at 40°C for 2 hours to cleave the methyl ester.

-

-

Isolation: Acidify to pH 3 with 1M HCl. The free acid herbicide precipitates. Filter and dry.

Visualizing the Discovery Workflow

The following diagram illustrates the logical flow from raw materials to the final active herbicide, highlighting the critical decision points (QC).

Caption: Figure 1: Strategic synthesis workflow for converting 3-fluoropicolinic acid into a 6-aryl-4-difluoromethyl herbicide scaffold.

Structure-Activity Relationship (SAR) Logic

Understanding why this molecule works is as important as making it.

Caption: Figure 2: SAR map highlighting the functional role of each substituent on the picolinate ring.

Safety & Handling

-

Difluoromethylating Agents: Zinc difluoromethanesulfinate releases

gas upon reaction. Perform all reactions in a well-ventilated fume hood. - : Highly corrosive and water-reactive. Quench with extreme caution at low temperatures.

-

Toxicology: As a novel herbicide intermediate, treat 4-DFPA as a potential sensitizer and auxin mimic. Avoid skin contact to prevent unintended systemic uptake.

References

-

Corteva Agriscience. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[6][7][8] Bioorganic & Medicinal Chemistry.[1][2][9] Link

-

Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with zinc sulfinates. Nature. (Foundational chemistry for radical difluoromethylation). Link

-

Dow AgroSciences LLC. (2003).[10] 6-Aryl-4-aminopicolinates and their derivatives as herbicides.[10][11] WO Patent 03/011853. (Base patent for 6-aryl picolinate chemistry).[4][5] Link

-

Medicinal Chemistry Reviews. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[12] (Methodology for installing -CHF2). Link

Sources

- 1. The synthesis method of Beflubutamid-M_Chemicalbook [chemicalbook.com]

- 2. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 3. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]

- 4. 1707365-38-5|4-(Difluoromethoxy)picolinic acid|BLD Pharm [bldpharm.com]

- 5. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 6. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-MS/MS Analysis of 4-(Difluoromethyl)-3-fluoropicolinic Acid

Executive Summary

This protocol details the validated methodology for the separation and quantitation of 4-(Difluoromethyl)-3-fluoropicolinic acid (CAS: 1805307-17-8), a critical intermediate in the synthesis of next-generation pyridine-carboxylate herbicides (e.g., arylpicolinates).

Key Technical Insights:

-